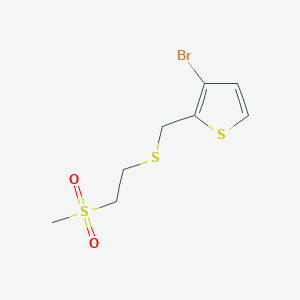
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene is a thiophene derivative. Thiophene is a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar applications.
3-Bromo-2-methylthiophene: Differing by the position of the bromine atom, this compound has distinct reactivity and applications.
Uniqueness
3-Bromo-2-(((2-(methylsulfonyl)ethyl)thio)methyl)thiophene is unique due to the presence of both the bromine and methylsulfonyl groups, which confer specific reactivity and potential biological activities not found in simpler thiophene derivatives .
Propiedades
Fórmula molecular |
C8H11BrO2S3 |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
3-bromo-2-(2-methylsulfonylethylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C8H11BrO2S3/c1-14(10,11)5-4-12-6-8-7(9)2-3-13-8/h2-3H,4-6H2,1H3 |
Clave InChI |
BQCAKQTWCFKCAE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCSCC1=C(C=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















